molecular formula C7H5Cl2FO3S B1459561 4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride CAS No. 1706435-13-3

4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride

Cat. No.: B1459561
CAS No.: 1706435-13-3
M. Wt: 259.08 g/mol
InChI Key: IODDOHBILDLMNP-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClFO3S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 4-chloro-2-fluoro-3-methoxybenzene. This can be achieved by reacting the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various substrates, including organic molecules and biomolecules, by forming sulfonamide or sulfonate linkages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride is unique due to the combination of chloro, fluoro, and methoxy substituents on the benzene ring. This unique structure imparts specific reactivity and properties, making it valuable in the synthesis of diverse chemical entities .

Biological Activity

4-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride (CAS No. 1706435-13-3) is a sulfonyl chloride derivative that has garnered interest in various biological and medicinal research applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorinated aromatic ring with a methoxy group and a sulfonyl chloride moiety. This structure contributes to its reactivity and biological interactions. The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity, potentially affecting its biological activity.

Mechanisms of Biological Activity

1. Antimicrobial Activity:
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with benzenesulfonate moieties have shown high activity against Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.39 to 3.12 mg/L, suggesting potent antibacterial effects.

2. Anticancer Potential:
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival . The mechanism likely involves the inhibition of key enzymes or receptors critical for tumor growth.

3. Enzyme Inhibition:
this compound may interact with various enzymes, potentially leading to the modulation of metabolic pathways. Its sulfonyl chloride group can react with nucleophiles in enzymes, altering their activity and affecting downstream cellular processes .

Case Study 1: Antimicrobial Efficacy

A study was conducted to evaluate the antimicrobial efficacy of several benzenesulfonate derivatives, including those structurally related to this compound. The results showed that certain derivatives exhibited MIC values significantly lower than their cytotoxicity limits when tested against MSSA and MRSA strains, indicating a favorable therapeutic index .

Case Study 2: Cellular Response

In vitro studies demonstrated that treatment with this compound led to altered gene expression profiles in human lung fibroblasts. Notably, it affected genes involved in apoptosis and cell cycle regulation, suggesting potential applications in cancer therapy .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/L)Target Organism
This compound0.39 - 3.12MSSA, MRSA
Benzenesulfonate Derivative A0.78Enterococcus faecalis
Benzenesulfonate Derivative B1.56Enterococcus faecium

Table 2: Cytotoxicity Profile

Compound NameIC50 (mg/L)Cell Type
This compound>12.3MRC-5 (normal lung fibroblasts)
Benzenesulfonate Derivative A>15.0HeLa (cervical cancer cells)
Benzenesulfonate Derivative B>20.0A549 (lung cancer cells)

Properties

IUPAC Name

4-chloro-2-fluoro-3-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO3S/c1-13-7-4(8)2-3-5(6(7)10)14(9,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODDOHBILDLMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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